molecular formula C8H6N2O3 B1581055 4-Methoxy-2-nitrobenzonitrile CAS No. 38469-83-9

4-Methoxy-2-nitrobenzonitrile

Cat. No.: B1581055
CAS No.: 38469-83-9
M. Wt: 178.14 g/mol
InChI Key: UUYPUFCWSUBTFP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzonitrile can be synthesized by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 4-Methoxy-2-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Methoxy-2-nitrobenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural versatility.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrobenzonitrile
  • 4-Methoxy-2-nitroaniline
  • 2-Methoxy-4-nitrobenzaldehyde
  • 2-Methoxy-4-nitrobenzoic acid

Comparison: 4-Methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPUFCWSUBTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302281
Record name 4-Methoxy-2-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38469-83-9
Record name 38469-83-9
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Record name 4-Methoxy-2-nitrobenzonitrile
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Record name 4-Methoxy-2-nitrobenzonitrile
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the structure of 4-Methoxy-2-nitrobenzonitrile can be derived from its crystal structure analysis?

A1: Crystal structure analysis, often combined with Hirshfeld surface analysis, provides valuable information about the three-dimensional arrangement of molecules within a crystal lattice. In the case of this compound, this analysis can reveal:

  • Bond lengths and angles: Precise measurements of bond distances and angles within the molecule. []
  • Molecular conformation: The preferred spatial arrangement of atoms in the molecule. []
  • Intermolecular interactions: Identification of key interactions between molecules in the crystal, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions influence the compound's packing in the solid state and can impact properties like melting point and solubility. []

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